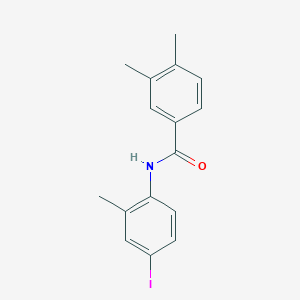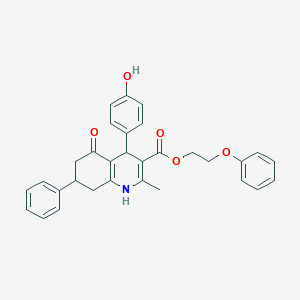![molecular formula C18H29NO7 B5211591 {2-[2-(3-isopropylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5211591.png)
{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as BRL-15572 and is a selective antagonist of the orexin-1 receptor. The orexin system is involved in various physiological functions, including sleep regulation, feeding behavior, and energy metabolism. In
Mechanism of Action
{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate is a selective antagonist of the orexin-1 receptor. The orexin system is involved in various physiological functions, including sleep regulation, feeding behavior, and energy metabolism. By blocking the orexin-1 receptor, {2-[2-(3-isopropylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate can regulate the orexin system and potentially treat sleep disorders, obesity, and type 2 diabetes.
Biochemical and Physiological Effects:
{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate has been shown to have various biochemical and physiological effects in scientific research studies. One study found that this compound can reduce food intake and body weight in mice by regulating energy metabolism and glucose homeostasis. Another study found that {2-[2-(3-isopropylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate can improve sleep quality and reduce wakefulness in rats by regulating the orexin system. Additionally, this compound has been shown to reduce drug-seeking behavior in rats and potentially treat depression.
Advantages and Limitations for Lab Experiments
The advantages of using {2-[2-(3-isopropylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate in lab experiments include its potential therapeutic properties in various physiological functions, including sleep regulation, feeding behavior, energy metabolism, drug addiction, and depression. The limitations of using this compound in lab experiments include the potential side effects and toxicity of this compound, as well as the need for further research to fully understand its mechanism of action and therapeutic potential.
Future Directions
There are several future directions for the scientific research of {2-[2-(3-isopropylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate. One direction is to further explore the potential therapeutic properties of this compound in various physiological functions, including sleep regulation, feeding behavior, energy metabolism, drug addiction, and depression. Another direction is to investigate the potential side effects and toxicity of this compound in preclinical and clinical studies. Additionally, further research is needed to fully understand the mechanism of action of {2-[2-(3-isopropylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate and its potential therapeutic targets.
Synthesis Methods
The synthesis of {2-[2-(3-isopropylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 3-isopropylphenol with ethylene oxide to form 2-(3-isopropylphenoxy)ethanol. The second step involves the reaction of 2-(3-isopropylphenoxy)ethanol with 2-(2-methoxyethoxy)ethylamine to form {2-[2-(3-isopropylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine. The final step involves the reaction of {2-[2-(3-isopropylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine with oxalic acid to form {2-[2-(3-isopropylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate.
Scientific Research Applications
{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate has been studied for its potential therapeutic properties in various scientific research studies. One study found that this compound has a potential role in the treatment of obesity and type 2 diabetes by regulating energy metabolism and glucose homeostasis. Another study found that {2-[2-(3-isopropylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate has a potential role in the treatment of sleep disorders by regulating the orexin system. Additionally, this compound has been studied for its potential role in the treatment of drug addiction and depression.
properties
IUPAC Name |
2-methoxy-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3.C2H2O4/c1-14(2)15-5-4-6-16(13-15)20-12-11-19-10-8-17-7-9-18-3;3-1(4)2(5)6/h4-6,13-14,17H,7-12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKGGKICHHEMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCOCCNCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B5211509.png)
![N-(2,3-dichlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5211513.png)
![1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-L-prolinamide](/img/structure/B5211517.png)
![6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5211524.png)
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5211539.png)

![1-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5211552.png)
![N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5211555.png)

![1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5211572.png)
![3-(ethoxycarbonyl)-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium bromide](/img/structure/B5211573.png)

![N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-N'-1,3-thiazol-2-ylurea](/img/structure/B5211601.png)
![4-[4-(4-ethylphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5211612.png)